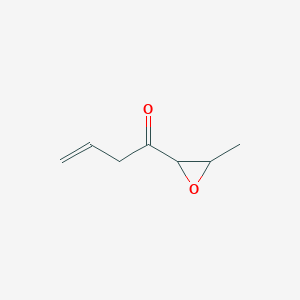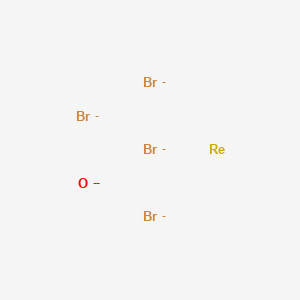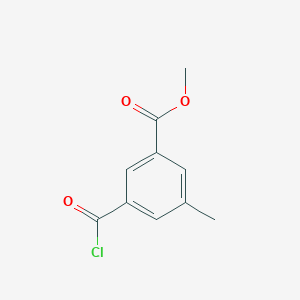
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is a steroidal compound that belongs to the class of androgens and derivatives. This compound is known for its significant biological activities and is often studied for its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate typically involves the reduction of dehydroepiandrosterone (DHEA) followed by glucuronidation. The reduction step can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The glucuronidation step involves the use of glucuronic acid derivatives in the presence of catalysts like uridine diphosphate-glucuronosyltransferase (UGT) enzymes.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, including the use of genetically engineered microorganisms that express the necessary enzymes for the reduction and glucuronidation steps. These methods are often preferred for their efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted steroid derivatives.
Applications De Recherche Scientifique
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various steroidal compounds.
Biology: Studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in conditions like diabetes and neurological disorders.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate involves its interaction with specific molecular targets such as androgen receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of glucose metabolism and neuronal activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5beta-Androstan-3beta-ol-17-one (3beta-Etiocholanolone): A major metabolic product of DHEA with antihyperglycemic effects.
5alpha-Androstan-17beta-ol-3-one (Androstanolone): An anabolic steroid that mediates the biological actions of testosterone.
Uniqueness
5beta-Androstan-3alpha-ol-11,17-dione glucosiduronate is unique due to its specific glucuronidation, which enhances its solubility and bioavailability. This modification allows for more efficient interaction with molecular targets and improved therapeutic potential.
Propriétés
Formule moléculaire |
C25H36O9 |
|---|---|
Poids moléculaire |
480.5 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-6-[[(3S,5R,8S,9S,10S,13S,14S)-10,13-dimethyl-11,17-dioxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H36O9/c1-24-8-7-12(33-23-20(30)18(28)19(29)21(34-23)22(31)32)9-11(24)3-4-13-14-5-6-16(27)25(14,2)10-15(26)17(13)24/h11-14,17-21,23,28-30H,3-10H2,1-2H3,(H,31,32)/t11-,12+,13+,14+,17-,18+,19+,20-,21+,23-,24+,25+/m1/s1 |
Clé InChI |
QTXWOOLAHRQMGZ-SGEMAHFXSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
SMILES canonique |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)







